"N-ethyl-4-fluoro-3-nitroaniline chemical properties"
"N-ethyl-4-fluoro-3-nitroaniline chemical properties"
Executive Summary
N-Ethyl-4-fluoro-3-nitroaniline (CAS: 105279-49-0 ) is a specialized organofluorine scaffold critical to the development of small-molecule kinase inhibitors and benzimidazole-based therapeutics. Characterized by a highly functionalized aniline core, it features three distinct vectors for chemical modification: a nucleophilic secondary amine, an electrophilic fluorinated carbon (activated by the ortho-nitro group), and a reducible nitro moiety.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, serving as a foundational resource for medicinal chemists and process engineers.
Physicochemical Profile
The compound exhibits properties typical of push-pull systems where the electron-withdrawing nitro and fluorine groups reduce the basicity of the aniline nitrogen while enhancing the electrophilicity of the aromatic ring.
| Property | Value / Description |
| Chemical Name | N-Ethyl-4-fluoro-3-nitroaniline |
| CAS Registry Number | 105279-49-0 |
| Molecular Formula | C₈H₉FN₂O₂ |
| Molecular Weight | 184.17 g/mol |
| Physical State | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water |
| pKa (Predicted) | ~1.5 - 2.5 (Conjugate acid); Low basicity due to EWG |
| LogP (Predicted) | ~2.3 |
| Key Functional Groups | Secondary Amine (Nucleophile), Nitro (Reducible), Fluorine (Leaving Group) |
Synthetic Methodologies
Synthesis of N-ethyl-4-fluoro-3-nitroaniline is primarily achieved through the functionalization of the commercially available parent aniline, 4-fluoro-3-nitroaniline (CAS 364-76-1). Two primary routes exist: Direct Alkylation (Classical) and Reductive Amination (Modern/Preferred).
Method A: Reductive Amination (Preferred)
This method is superior for process control, minimizing the formation of the N,N-diethyl byproduct common in direct alkylation.
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Precursors: 4-Fluoro-3-nitroaniline, Acetaldehyde.
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Reagents: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid.
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Solvent: Dichloroethane (DCE) or Methanol (MeOH).
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Mechanism: Formation of an intermediate hemiaminal/imine followed by in situ hydride reduction.[1]
Protocol:
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Dissolve 4-fluoro-3-nitroaniline (1.0 eq) in DCE.
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Add Acetaldehyde (1.1 eq) and Acetic Acid (catalytic). Stir for 30 min to facilitate imine formation.
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Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0°C.
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Warm to room temperature and stir for 4–12 hours.
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Quench with saturated NaHCO₃. Extract with DCM.
Method B: Direct Alkylation (Classical)
Often used when reducing agents are incompatible with other functional groups, though it requires strict stoichiometric control to prevent over-alkylation.
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Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate.
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Base: Potassium Carbonate (K₂CO₃) or DIPEA.
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Solvent: DMF or Acetonitrile.
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Critical Parameter: Use of 0.95–1.0 eq of alkylating agent to suppress N,N-diethyl formation.
Visualization: Synthetic Pathways
Figure 1: Comparison of synthetic routes. Reductive amination offers higher selectivity for the mono-ethylated target.
Reactivity & Transformations[4][5]
The N-ethyl-4-fluoro-3-nitroaniline scaffold acts as a divergent intermediate. Its reactivity is defined by the "Push-Pull" electronic relationship between the amine and the nitro group.
A. Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom at position 4 is significantly activated by the ortho-nitro group (position 3). This allows for facile displacement by nucleophiles (amines, thiols, alkoxides) to generate 3-nitro-1,4-phenylenediamines .
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Significance: This is the primary entry point for synthesizing complex kinase inhibitor cores.
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Conditions: Nucleophile (R-NH₂), Base (DIPEA/TEA), Heat (60–100°C), Solvent (DMSO/NMP).
B. Nitro Reduction
The nitro group can be reduced to a primary amine, yielding N-ethyl-4-fluoro-1,3-phenylenediamine .
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Significance: Precursor for cyclization into benzimidazoles or quinoxalines .
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Conditions: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.
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Caution: If the fluorine is still present, the resulting diamine is electron-rich and oxidation-sensitive.
C. N-Functionalization
The secondary ethylamine can be further derivatized (acylation, sulfonylation) to fine-tune solubility and potency.
Visualization: Reactivity Hub
Figure 2: The divergent reactivity profile. The scaffold allows orthogonal modifications at the Fluorine, Nitro, and Amine sites.
Handling & Safety (SDS Summary)
Hazard Classification:
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Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).
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Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]
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Target Organ Toxicity: Potential for methemoglobinemia (typical of nitroanilines).
Safety Protocols:
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
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Spill Response: Do not dry sweep. Dampen with water to avoid dust generation, then absorb with inert material.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67768, 4-Fluoro-3-nitroaniline. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
